1-Acetyl-5-(2-hydroxy-quinolin-3-ylmethylene)-2-thioxo-imidazolidin-4-one
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Overview
Description
(5Z)-1-ACETYL-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a quinoline moiety, a sulfur atom, and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-ACETYL-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves the condensation of 2-hydroxyquinoline-3-carbaldehyde with a suitable imidazolidinone derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-ACETYL-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline and imidazolidinone derivatives, which can have different functional groups and oxidation states depending on the reaction conditions .
Scientific Research Applications
(5Z)-1-ACETYL-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (5Z)-1-ACETYL-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to interact with metal ions and proteins, leading to the inhibition of enzymatic activity and disruption of cellular processes. The sulfur atom in the imidazolidinone ring can also participate in redox reactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5Z)-1-ACETYL-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE include:
4-Hydroxy-2-quinolones: These compounds share the quinoline moiety and exhibit similar biological activities.
Quinoline derivatives: Various quinoline derivatives have been studied for their antimicrobial and anticancer properties.
Imidazolidinone derivatives: Compounds with the imidazolidinone ring structure have been explored for their potential therapeutic applications.
Uniqueness
The uniqueness of (5Z)-1-ACETYL-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its combination of the quinoline moiety, sulfur atom, and imidazolidinone ring, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in other similar compounds .
Properties
Molecular Formula |
C15H11N3O3S |
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Molecular Weight |
313.3 g/mol |
IUPAC Name |
(3E)-3-[(3-acetyl-5-hydroxy-2-sulfanylidene-1H-imidazol-4-yl)methylidene]quinolin-2-one |
InChI |
InChI=1S/C15H11N3O3S/c1-8(19)18-12(14(21)17-15(18)22)7-10-6-9-4-2-3-5-11(9)16-13(10)20/h2-7,21H,1H3,(H,17,22)/b10-7+ |
InChI Key |
WTPPGGMFXFILSC-JXMROGBWSA-N |
Isomeric SMILES |
CC(=O)N1C(=C(NC1=S)O)/C=C/2\C=C3C=CC=CC3=NC2=O |
Canonical SMILES |
CC(=O)N1C(=C(NC1=S)O)C=C2C=C3C=CC=CC3=NC2=O |
Origin of Product |
United States |
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